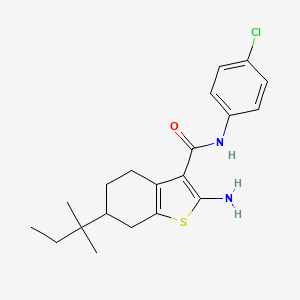

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción general

Descripción

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a dimethylpropyl group attached to a tetrahydrobenzothiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the amino group, the chlorophenyl group, and the dimethylpropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Overview

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound belonging to the class of benzothiophenes. Its unique structure features an amino group, a chlorophenyl group, and a dimethylpropyl group attached to a tetrahydrobenzothiophene ring. This compound has garnered attention in various scientific research applications due to its potential biological activities and chemical properties.

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Studies have shown that it may exhibit activity against various diseases due to its ability to interact with specific molecular targets.

- Mechanism of Action : The compound is believed to modulate the activity of certain enzymes or receptors, leading to various biological effects. Understanding its mechanism can aid in the development of new drugs targeting specific pathways involved in disease progression.

Anticancer Research

Research indicates that this compound may have anticancer properties. Its structural components allow it to interfere with cancer cell proliferation and survival.

- Case Studies : Preliminary studies have demonstrated its efficacy in inhibiting tumor growth in vitro and in animal models. Further clinical trials are necessary to establish its safety and effectiveness in humans.

Neuropharmacology

The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help mitigate oxidative stress and inflammation associated with neuronal damage.

- Research Findings : Animal studies suggest that this compound can improve cognitive function and reduce neuroinflammation, indicating its promise as a neuroprotective agent.

Antimicrobial Activity

Investigations into the antimicrobial properties of this compound have shown it may be effective against certain bacterial strains. Its unique chemical structure could contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Experimental Results : Laboratory tests reveal that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Data Table: Summary of Applications

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Pharmaceutical Development | Modulates enzyme/receptor activity | Ongoing preclinical studies |

| Anticancer Research | Inhibits tumor growth | Preliminary results promising |

| Neuropharmacology | Neuroprotective effects | Animal studies show cognitive benefits |

| Antimicrobial Activity | Effective against specific bacterial strains | Laboratory tests confirm activity |

Mecanismo De Acción

The mechanism of action of 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzothiophene derivatives with different substituents, such as:

- 2-amino-N-(4-methylphenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 2-amino-N-(4-fluorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

What sets 2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

2-amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene class. Its unique structure, characterized by an amino group and chlorophenyl moiety, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Analgesic Activity

Research has shown that derivatives of benzothiophene compounds exhibit significant analgesic properties. In a study using the "hot plate" method on mice, certain derivatives demonstrated analgesic effects surpassing that of standard analgesics like metamizole .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy as it relates to potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Analgesic Effects

In a controlled experiment involving male and female outbred white mice, the compound was administered intraperitoneally. Results indicated a significant reduction in pain response compared to control groups treated with saline. The study concluded that the compound's analgesic effect could be attributed to its structural analogs that interact with pain pathways in the central nervous system.

Case Study 2: Antibacterial Efficacy

A series of tests were conducted to evaluate the antibacterial efficacy of the compound against various bacterial strains. The results indicated strong inhibition against Salmonella typhi, with minimum inhibitory concentrations (MIC) determined through broth dilution methods showing promising results. This suggests potential for development into therapeutic agents for bacterial infections.

Comparative Analysis

Propiedades

IUPAC Name |

2-amino-N-(4-chlorophenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2OS/c1-4-20(2,3)12-5-10-15-16(11-12)25-18(22)17(15)19(24)23-14-8-6-13(21)7-9-14/h6-9,12H,4-5,10-11,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDACKXOKLZAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114506 | |

| Record name | 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725227-04-3 | |

| Record name | 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725227-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(4-chlorophenyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.